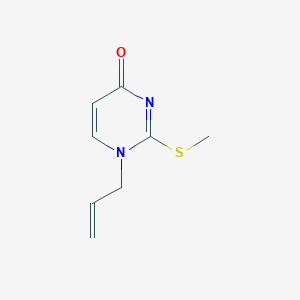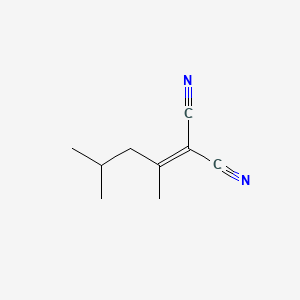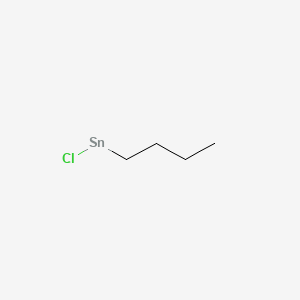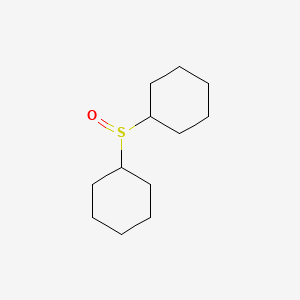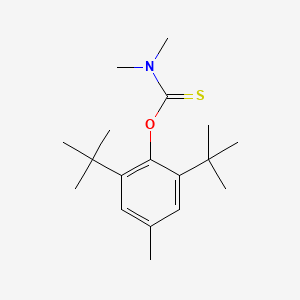
O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate is an organic compound known for its unique chemical structure and properties. It is a derivative of 2,6-di-tert-butyl-4-methylphenol, which is commonly used as an antioxidant in various industrial applications. The compound’s structure includes a phenyl ring substituted with tert-butyl groups and a dimethylcarbamothioate moiety, making it a versatile molecule in chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate typically involves the reaction of 2,6-di-tert-butyl-4-methylphenol with dimethylcarbamothioyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste.
化学反应分析
Types of Reactions
O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in organic solvents such as acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents such as ether or tetrahydrofuran.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, nitric acid, or sulfuric acid under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Thiols and other reduced forms of the carbamothioate group.
Substitution: Various substituted phenyl derivatives, depending on the electrophile used.
科学研究应用
O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant and its effects on oxidative stress-related diseases.
Industry: Utilized as an additive in lubricants, plastics, and other materials to enhance stability and prevent degradation.
作用机制
The mechanism of action of O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate involves its ability to scavenge free radicals and inhibit oxidative processes. The compound’s phenolic structure allows it to donate hydrogen atoms to reactive oxygen species, neutralizing them and preventing cellular damage. Additionally, the carbamothioate group can interact with various molecular targets, modulating biochemical pathways involved in oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: A well-known antioxidant used in food and industrial applications.
2,6-Di-tert-butyl-4-hydroxybenzaldehyde: An oxidation product of 2,6-di-tert-butyl-4-methylphenol with similar antioxidant properties.
2,6-Di-tert-butylbenzoquinone: Another oxidation product with distinct chemical properties and applications.
Uniqueness
O-(2,6-Di-tert-butyl-4-methylphenyl) dimethylcarbamothioate stands out due to its unique combination of a phenolic antioxidant structure and a carbamothioate group. This combination enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
13522-71-9 |
|---|---|
分子式 |
C18H29NOS |
分子量 |
307.5 g/mol |
IUPAC 名称 |
O-(2,6-ditert-butyl-4-methylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C18H29NOS/c1-12-10-13(17(2,3)4)15(20-16(21)19(8)9)14(11-12)18(5,6)7/h10-11H,1-9H3 |
InChI 键 |
SGALTZQLCAZUKK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)OC(=S)N(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


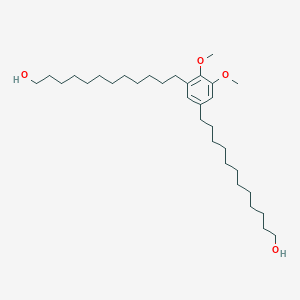
![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
![Diethyl 2,2'-[naphthalene-2,6-diylbis(oxy)]diacetate](/img/structure/B14723445.png)
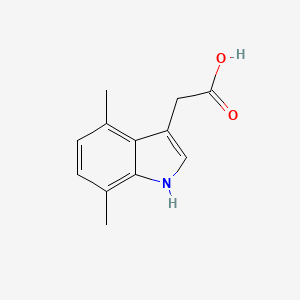
![4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14723453.png)
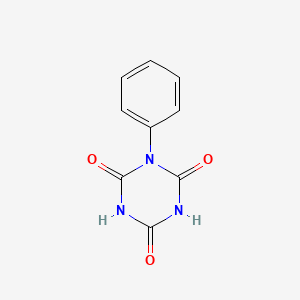
![{[2-(Propanoyloxy)propanoyl]imino}diethane-2,1-diyl dipropanoate](/img/structure/B14723466.png)
